![molecular formula C18H16N2O2 B182682 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline CAS No. 19904-36-0](/img/structure/B182682.png)
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline is a heterocyclic aromatic compound that features a quinoxaline core substituted with a 3,4-dimethoxyphenyl group via an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and o-phenylenediamine.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with o-phenylenediamine in the presence of an acid catalyst to form the quinoxaline core.
Ethenylation: The resulting quinoxaline derivative is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group, yielding the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the ethenyl linkage, converting it to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Various functionalized quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline exerts its effects involves interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.
Comparison with Similar Compounds
- 2-[2-(3,4-Dimethoxyphenyl)ethenyl]pyridine
- 2-[2-(3,4-Dimethoxyphenyl)ethenyl]benzoxazole
- 2-[2-(3,4-Dimethoxyphenyl)ethenyl]benzothiazole
Uniqueness: 2-[2-(3,4-Dimethoxyphenyl)ethenyl]quinoxaline stands out due to its unique quinoxaline core, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a pharmacophore in drug design.
Properties
CAS No. |
19904-36-0 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoxaline |
InChI |
InChI=1S/C18H16N2O2/c1-21-17-10-8-13(11-18(17)22-2)7-9-14-12-19-15-5-3-4-6-16(15)20-14/h3-12H,1-2H3/b9-7+ |
InChI Key |
FNOLUOKAPMSWQC-VQHVLOKHSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3N=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


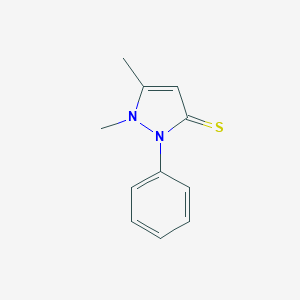
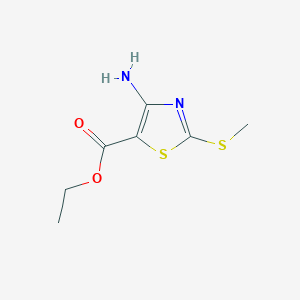
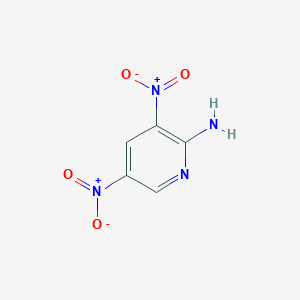


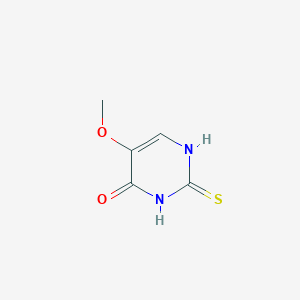
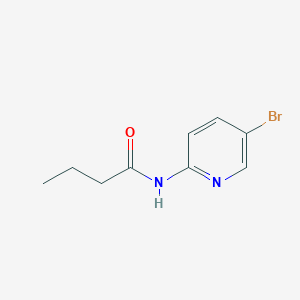
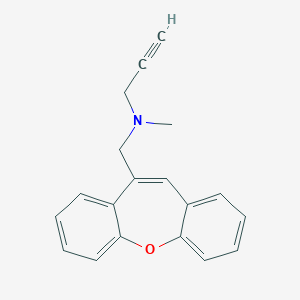
![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)

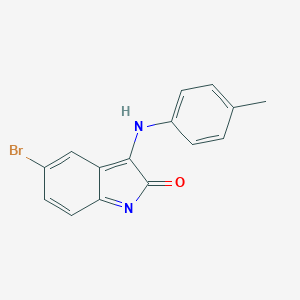
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)

